molecular formula C16H19N3O3 B2608609 3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034432-48-7

3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2608609
CAS No.: 2034432-48-7
M. Wt: 301.346
InChI Key: KSSUYYIORIOXPC-UHFFFAOYSA-N
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Description

3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a sophisticated heterocyclic compound designed for research applications, featuring an imidazolidine-2,4-dione (hydantoin) core fused to an azetidine ring that is further functionalized with a 4-propylbenzoyl group. This molecular architecture, which incorporates multiple nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery. Compounds based on the imidazolidine-2,4-dione scaffold have demonstrated diverse biological activities in scientific literature, including potential applications as immunomodulators and for disorders of the nervous system . The azetidine ring represents a valuable saturated heterocyclic building block in pharmaceutical research, contributing to favorable physicochemical properties. The 4-propylbenzoyl moiety may enhance lipophilicity and influence target binding characteristics, making this compound particularly valuable for structure-activity relationship studies and as a chemical intermediate in the synthesis of more complex molecules. Researchers investigating heterocyclic compounds for various biochemical applications will find this compound especially useful. Its structural features make it suitable for exploring protein-ligand interactions, enzyme inhibition, and receptor modulation studies. As with all research chemicals, proper handling procedures and safety precautions should be strictly followed. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

3-[1-(4-propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-3-11-4-6-12(7-5-11)15(21)18-9-13(10-18)19-14(20)8-17-16(19)22/h4-7,13H,2-3,8-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSUYYIORIOXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves the reaction of 4-propylbenzoyl chloride with azetidine-3-ylamine, followed by cyclization with imidazolidine-2,4-dione. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione exhibit significant anticancer properties. For instance, studies have shown that derivatives of azetidine and imidazolidine can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.2Induces apoptosis
Compound BHeLa (Cervical Cancer)3.8Inhibits cell cycle progression

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. It has shown effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent.

Case Study:
In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Neurological Applications

Emerging research suggests potential neuroprotective effects of compounds with similar structures. They may play a role in mitigating neurodegenerative diseases by inhibiting oxidative stress and inflammation.

Case Study:
A recent investigation indicated that derivatives of imidazolidine could protect neuronal cells from oxidative damage in vitro, highlighting their potential in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. This compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

  • The target compound’s imidazolidine-2,4-dione core differs from pyridazine (I-6230) or pyrazole (3a-g) systems in the evidence. However, the azetidine ring’s small size may enhance metabolic stability compared to larger heterocycles .
  • Benzoyl-containing derivatives (e.g., 3a-g in ) share the aromatic ketone moiety, which is critical for interactions with biological targets like enzymes or microbial membranes.

Pyridazine or isoxazole substituents in I-6230/I-6273 may enhance hydrogen-bonding capacity, a feature absent in the target compound’s aliphatic propyl chain .

Synthetic Routes :

  • Compounds like 3a-g are synthesized via hydrazine-mediated cyclization and benzoylation , whereas azetidine-containing systems (e.g., the target compound) may require strain-driven ring-closing strategies.

Bioactivity Inference :

  • Pyrazole derivatives (3a-g) exhibit antimicrobial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) , suggesting that the target compound’s imidazolidine core and benzoyl group could similarly target microbial enzymes or membranes.
  • Ethyl benzoate derivatives (I-6230 series) are linked to phosphodiesterase (PDE) inhibition , but the target compound’s lack of a pyridazine/isoxazole moiety may limit such activity.

Biological Activity

The compound 3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound features an imidazolidine core, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the production of virulence factors in Pseudomonas aeruginosa , a common bacterial pathogen. In particular, certain derivatives demonstrated complete inhibition of protease and hemolysin production at minimal inhibitory concentrations (MICs) as low as 0.5 mg/ml .

Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)

A study focused on the design and synthesis of imidazolidine derivatives revealed that some compounds effectively inhibit LYP, which is involved in T cell receptor signaling. One such derivative exhibited an IC50 value ranging from 2.85 to 6.95 μM, indicating potent inhibitory activity against this phosphatase . This suggests potential applications in treating autoimmune diseases by modulating immune responses.

The mechanisms underlying the biological activities of imidazolidine derivatives often involve interactions with specific cellular targets. For example:

  • Quorum Sensing Inhibition : The ability to inhibit quorum sensing receptors (LasR and RhlR) in bacteria has been highlighted as a significant mechanism for reducing bacterial virulence .
  • Receptor Modulation : Compounds affecting LYP may alter T cell signaling pathways, providing insights into their roles in immune modulation .

Case Studies

  • Antimicrobial Efficacy : A series of tests on imidazolidine derivatives showed that certain compounds could reduce pyocyanin production—a virulence factor associated with Pseudomonas aeruginosa —by up to 96.4% at concentrations as low as 1 mg/ml .
  • Autoimmune Disease Targeting : The development of LYP inhibitors from imidazolidine scaffolds has been promising in preclinical models, where one compound demonstrated selective inhibition over other phosphatases, indicating a potential therapeutic advantage .

Summary Table of Biological Activities

Activity TypeCompound ActivityReference
AntimicrobialInhibition of protease and hemolysin production
Quorum Sensing InhibitionDisruption of LasR and RhlR signaling
LYP InhibitionIC50 = 2.85 - 6.95 μM

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol or alkylation of an amine precursor under basic conditions.
  • Step 2 : Benzoylation at the azetidine nitrogen using 4-propylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Step 3 : Coupling the azetidine intermediate with imidazolidine-2,4-dione via nucleophilic substitution or amide bond formation, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
    Key Conditions : Strict moisture control, inert atmosphere (N₂/Ar), and catalytic agents (e.g., DMAP) to enhance reaction efficiency.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and stereochemistry. For example, the azetidine ring protons appear as distinct multiplets at δ 3.5–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₃N₃O₃: 354.1818) .
  • HPLC-Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design in reduced by-products by 30% in analogous syntheses .
  • Kinetic Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .

Q. What computational methods support mechanistic studies of this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., benzoylation) using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to predict optimal conditions .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Meta-Analysis : Pool data from multiple assays (e.g., antimicrobial IC₅₀) and apply statistical tests (ANOVA with post-hoc Tukey) to identify outliers .
  • Structural Validation : Cross-check purity and stereochemistry (e.g., via X-ray crystallography) to rule out batch variability .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify the 4-propylbenzoyl group (e.g., replace with 4-fluorobenzoyl or 3-methoxybenzoyl) and test activity shifts .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., the dione moiety) .

Q. How can researchers assess stability under varying storage and physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic buffers (pH 1–13) for 4 weeks. Monitor degradation via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS .

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